
cis-Dichloro-2-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Dichloro-2-butene is an organic compound with the molecular formula C4H6Cl2. It is an alkene with two chlorine atoms attached to the first carbon and a double bond between the second and third carbons. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a geometric isomer.
准备方法
Synthetic Routes and Reaction Conditions
cis-Dichloro-2-butene can be synthesized through various methods. One common approach involves the chlorination of 2-butene. The reaction typically requires a chlorine source, such as chlorine gas (Cl2), and a catalyst to facilitate the addition of chlorine atoms to the double bond. The reaction conditions, such as temperature and pressure, can be adjusted to optimize the yield and selectivity of the desired isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques can help achieve high purity and yield of the compound.
化学反应分析
Types of Reactions
cis-Dichloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The double bond can react with electrophiles, leading to the addition of new groups across the double bond.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-).
Electrophiles: Electrophiles such as hydrogen halides (HX) and halogens (X2) are used in addition reactions.
Oxidizing Agents: Oxidizing agents like potassium permanganate (KMnO4) and ozone (O3) can be used to oxidize the compound.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-buten-1-ol, while addition of hydrogen halides can produce 1,1-dihalo-2-butene.
科学研究应用
cis-Dichloro-2-butene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study the effects of halogenated alkenes on biological systems. It may serve as a model compound for investigating the interactions of similar compounds with enzymes and other biomolecules.
Medicine: Research on this compound may provide insights into the development of new pharmaceuticals. Its reactivity and structural features can be exploited to design novel drugs with specific biological activities.
Industry: The compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.
作用机制
The mechanism by which cis-Dichloro-2-butene exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the double bond and the chlorine atoms. These features make it susceptible to nucleophilic attack and electrophilic addition, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved in these reactions vary depending on the specific context.
相似化合物的比较
Similar Compounds
(E)-1,1-Dichloro-2-butene: The “E” isomer has the higher priority substituents on opposite sides of the double bond. It exhibits different reactivity and physical properties compared to the “Z” isomer.
1,2-Dichloro-2-butene: This compound has chlorine atoms attached to the second carbon instead of the first. Its reactivity and applications differ from those of cis-Dichloro-2-butene.
1,1-Dichloroethene: A simpler compound with two chlorine atoms attached to the same carbon in an ethene molecule. It serves as a useful comparison for understanding the effects of additional carbon atoms and the position of chlorine atoms.
Uniqueness
This compound is unique due to its specific geometric configuration and the presence of two chlorine atoms on the same carbon. This configuration influences its reactivity and makes it distinct from other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in different fields highlight its versatility and importance in scientific research.
属性
CAS 编号 |
110890-41-0 |
|---|---|
分子式 |
C4H6Cl2 |
分子量 |
124.992 |
IUPAC 名称 |
(Z)-1,1-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h2-4H,1H3/b3-2- |
InChI 键 |
OLMLFDHMSIYSRF-IHWYPQMZSA-N |
SMILES |
CC=CC(Cl)Cl |
同义词 |
(Z)-1,1-Dichloro-2-butene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


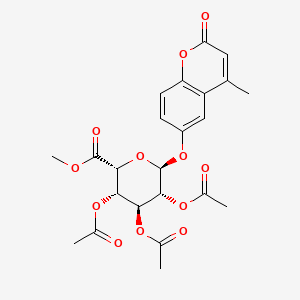
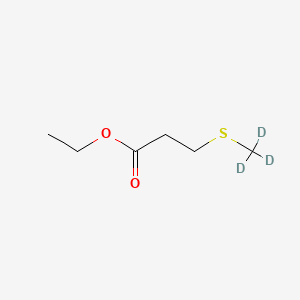

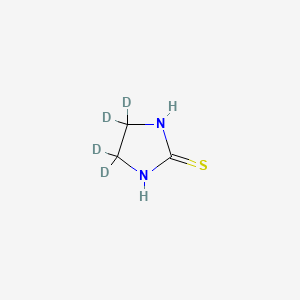
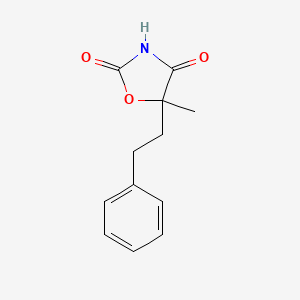

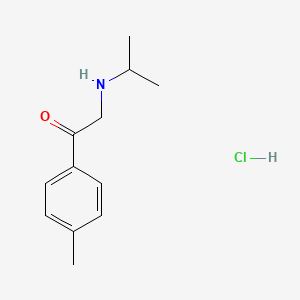
![(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] methyl phosphate](/img/structure/B562089.png)
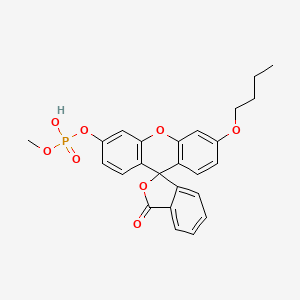
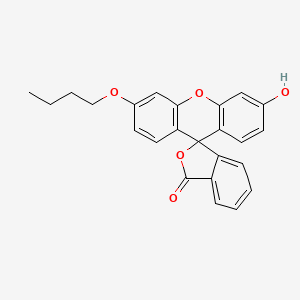
![(3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B562092.png)
![tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B562093.png)

![3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid](/img/structure/B562097.png)
